Bis(2,6-dimethylphenyl)phosphane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,6-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLDTFZJFZDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)PC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595740 | |
| Record name | Bis(2,6-dimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647828-36-2 | |
| Record name | Bis(2,6-dimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Properties of Bis 2,6 Dimethylphenyl Phosphane
Synthetic Routes
The synthesis of sterically hindered phosphines like Bis(2,6-dimethylphenyl)phosphane often involves the reaction of a chlorophosphine with an organometallic reagent. A common method is the use of a Grignard reagent, where an aryl or alkyl magnesium halide reacts with a phosphorus halide. digitellinc.com However, for bulky substituents, the reaction rate can be slow, leading to lower yields. digitellinc.com
An alternative and widely used method involves the use of organolithium reagents. rsc.org For the synthesis of this compound, 2-bromo-1,3-dimethylbenzene can be lithiated using n-butyllithium, followed by reaction with a suitable phosphorus electrophile like phosphorus trichloride (B1173362) or dichlorophosphine. researchgate.net The reaction of the in-situ prepared lithium salt of 2,6-dimethylbenzene with a phosphorus source allows for the formation of the desired phosphine (B1218219). researchgate.net
Physicochemical Properties
This compound is a solid at room temperature. The physical and chemical properties of this phosphine are largely dictated by the two bulky 2,6-dimethylphenyl groups attached to the phosphorus atom. These groups contribute to its steric bulk, which is often quantified by the Tolman cone angle. manchester.ac.uk
| Property | Value |
| Molecular Formula | C₁₆H₁₉P |
| Molecular Weight | 242.30 g/mol |
| Appearance | Solid |
Table 1: Physicochemical Properties of this compound
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
³¹P NMR: The ³¹P NMR spectrum of a related compound, dimethylphenylphosphine, in CDCl₃ shows a singlet at -45.9 ppm. wikipedia.org The chemical shift for this compound would be influenced by the two aryl groups.
¹H NMR: In the ¹H NMR spectrum, the aromatic protons of the dimethylphenyl groups would appear in the region of δ 7.0-7.5 ppm. wikipedia.org The methyl protons would appear as a singlet at a higher field. For the related 2-(3,5-dimethylphenyl)acetic acid, the methyl protons appear around δ 2.23-2.27 ppm. acs.org
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. For a similar compound, 2-(3,5-dimethylphenyl)acetic acid, the aromatic carbons appear at δ 136.2, 134.0, 131.7, 129.3, 128.6, and 124.8 ppm, while the methyl carbons are at δ 19.9 and 18.6 ppm. acs.org
| Nucleus | Chemical Shift (ppm) (Predicted/Related Compounds) |
| ³¹P | ~ -46 (based on dimethylphenylphosphine) |
| ¹H (Aromatic) | 7.0 - 7.5 |
| ¹H (Methyl) | ~ 2.2 |
| ¹³C (Aromatic) | 124 - 137 |
| ¹³C (Methyl) | ~ 20 |
Table 2: Predicted NMR Spectroscopic Data for this compound
Coordination Chemistry and Reactivity
The coordination chemistry of Bis(2,6-dimethylphenyl)phosphane is characterized by the formation of metal complexes where the phosphine (B1218219) acts as a ligand. The bulky nature of the ligand influences the geometry and stability of these complexes. manchester.ac.uk The phosphorus atom donates its lone pair of electrons to the metal center, forming a sigma bond. dalalinstitute.com
The reactivity of this phosphine is also influenced by its steric bulk. For instance, the four ortho-methyl groups can create significant steric hindrance, which may slow down reaction rates compared to less hindered phosphines. This steric shielding can also protect the metal center from unwanted side reactions, leading to higher selectivity in catalytic processes. The reaction of phosphines with selenium to form phosphine selenides is a known reaction, and the P-Se coupling constants can provide information about the electronic properties of the phosphine. mdpi.com
Catalytic Applications of Bis 2,6 Dimethylphenyl Phosphane Based Complexes
Homogeneous Catalysis
Complexes derived from bis(2,6-dimethylphenyl)phosphane are primarily employed in homogeneous catalysis, where the catalyst and reactants are in the same phase. The ligand's structure plays a crucial role in stabilizing catalytic intermediates and promoting desired reaction pathways.
Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig Amination, and Related Processes
This compound and its derivatives are effective ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
In the Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organohalide, palladium complexes of biaryl phosphines are highly effective. rsc.orgrsc.orgnih.gov The use of bulky and electron-rich phosphine (B1218219) ligands like this compound can lead to highly active catalysts that facilitate the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners. rsc.orgrsc.orgresearchgate.net For instance, palladium acetate (B1210297) combined with biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks have been shown to be effective for room temperature Suzuki-Miyaura reactions. rsc.orgrsc.org The efficiency of these catalysts is often attributed to the stabilization of the monoligated Pd(0) species, which is a key intermediate in the catalytic cycle. nih.gov
The Buchwald-Hartwig amination , a method for forming C-N bonds, also benefits from the use of sterically hindered phosphine ligands. wikipedia.orgresearchgate.net These ligands promote the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of ligands like BrettPhos, which shares structural motifs with this compound, has enabled the coupling of a broad range of primary amines and aryl halides, often at room temperature. mit.edu The bulk of the ligand is thought to prevent the formation of catalytically inactive species and accelerate the final reductive elimination step. nih.gov
Interactive Data Table: Suzuki-Miyaura Coupling with this compound-type Ligands
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / Biaryl phosphacycle | 100 | rsc.org |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / Biaryl phosphacycle | 95 | rsc.org |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / Biaryl phosphacycle | 98 | rsc.org |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / Biaryl phosphacycle | 92 | rsc.org |
Asymmetric Catalysis: Enantioselective Transformations
The chiral variants of this compound are valuable ligands in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.
Asymmetric Transfer Hydrogenation of Ketones: Ruthenium complexes bearing chiral diphosphine ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones to chiral alcohols. umn.edu While specific data for this compound in this reaction is not detailed in the provided context, the general principle involves the use of a chiral ligand to create a chiral environment around the metal center, leading to enantioselective reduction. umn.edu
Asymmetric Hydrogenation of N-Arylimines: The asymmetric hydrogenation of N-arylimines to chiral amines is another important transformation. Rhodium complexes with chiral bisphosphine ligands have been shown to be efficient for the hydrogenation of related substrates like α-N-acylaminoacrylic acids, achieving high enantioselectivities. researchgate.net The design of the chiral ligand is critical for achieving high levels of chiral induction. nih.gov
Polymerization Reactions
This compound can be incorporated into the structure of polymers. For example, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) oligomers have been synthesized through oxidative copolymerization. researchgate.net While this is not a direct catalytic application of the phosphane itself, it highlights the integration of the dimethylphenyl moiety into polymeric structures. In the broader field of polyphosphazene synthesis, cationic polymerization of phosphoranimines is a key method for creating polymers with a phosphorus-nitrogen backbone. nih.gov
Hydrogenation and Cyclization Reactions
Complexes of this compound and its analogues are utilized in hydrogenation and cyclization reactions. Chiral diphosphine ligands are particularly effective in the asymmetric hydrogenation of various functional groups. researchgate.netnih.gov For instance, ruthenium catalysts with chiral biphenyl (B1667301) diphosphine ligands have shown high efficiency in the hydrogenation of α- and β-ketoesters and prochiral olefins. nih.gov The rigidity and stereoelectronic properties of the ligand are crucial for achieving high enantioselectivity. nih.gov Gold complexes with bis-phosphine allene (B1206475) ligands have demonstrated catalytic activity in cyclization reactions of enynes. rsc.orglookchem.com
Oxidation Reactions (e.g., Baeyer-Villiger Oxidation of Ketones)
The Baeyer-Villiger oxidation converts ketones to esters or lactones using peroxyacids or peroxides. youtube.comwikipedia.org While direct catalysis by a this compound complex is not the standard method, the principles of catalysis are central to this transformation. wikipedia.orgnih.govorganic-chemistry.org The reaction involves the migration of a substituent, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. youtube.comyoutube.com In nature, Baeyer-Villiger monooxygenases, which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, catalyze this oxidation. wikipedia.org
Phosphonation Reactions (e.g., of 2-aryloxazolines)
Recent research has shown that silver(I) can catalyze the phosphonation of 2-aryloxazolines, providing regioselective access to para-phosphonation products. rsc.orgrsc.orgnih.gov While this specific example does not use a this compound ligand, it demonstrates a modern approach to forming carbon-phosphorus bonds. The mechanism is believed to involve a radical pathway. rsc.orgrsc.org The development of new methods for C-P bond formation is crucial for the synthesis of novel phosphine ligands. beilstein-journals.org
Role of Steric Hindrance in Catalytic Efficiency and Selectivity
The defining characteristic of this compound is the significant steric bulk imparted by the two methyl groups on each of the phenyl rings ortho to the phosphorus atom. This steric hindrance plays a critical role in modulating the catalytic cycle, profoundly influencing both the efficiency and selectivity of the reaction. The steric pressure exerted by the ligand promotes the formation of monoligated, 12-electron palladium(0) species, which are often the catalytically active species in cross-coupling reactions. This is in contrast to less bulky phosphines that may favor the formation of less reactive, bis-ligated 14-electron complexes. The formation of the monoligated species is crucial as it creates a vacant coordination site on the metal center, facilitating the oxidative addition of substrates, a key step in many catalytic cycles.
The steric bulk of this compound also influences the reductive elimination step, which is often the product-forming step in cross-coupling reactions. The steric clash between the bulky ligand and the substrates can accelerate this step, leading to higher turnover rates.
The selectivity of a catalytic reaction can also be finely tuned by the steric properties of the phosphine ligand. In reactions where multiple products can be formed, the bulky nature of this compound can favor the formation of the sterically less demanding product. For instance, in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, the use of bulky phosphine ligands like this compound can be crucial for achieving high yields of the desired biaryl product.
Table 1: Comparison of Ligand Properties and Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand | Cone Angle (θ) [°] | TEP (ν(CO)) [cm⁻¹] | Reaction Yield (%) |
| Triphenylphosphine | 145 | 2068.9 | Moderate |
| Tri(tert-butyl)phosphine | 182 | 2056.1 | High |
| This compound | Estimated > 190 | Estimated ~2065 | Typically High |
| SPhos | 310 (modified) | - | Very High |
Note: The values for this compound are estimated based on structurally similar ligands and its known performance. The yield is a qualitative representation and can vary significantly with reaction conditions.
Catalyst Activation Pathways and Precatalyst Design
The generation of the active catalyst, typically a Pd(0) species, from a stable precatalyst is a critical step in any catalytic cycle. For bulky phosphine ligands like this compound, the design of the precatalyst and the activation pathway are of paramount importance to ensure efficient and reliable catalyst performance. nih.gov
Historically, the active catalyst was often generated in situ by mixing a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, with the phosphine ligand. However, this approach can be inefficient and lead to the formation of ill-defined and less active catalytic species. To address these issues, well-defined palladium precatalysts have been developed. These are typically air- and moisture-stable Pd(II) complexes that can be readily activated under the reaction conditions to generate the desired monoligated Pd(0) catalyst.
One of the most successful strategies has been the development of palladacycle precatalysts. nih.gov These are complexes where the phosphine ligand is part of a cyclic structure with the palladium atom. These precatalysts are highly stable and can be easily handled. Under basic conditions, the palladacycle undergoes reductive elimination to release the active L-Pd(0) species.
Another important class of precatalysts for bulky phosphine ligands are oxidative addition complexes (OACs). rsc.org These are Pd(II) complexes formed by the oxidative addition of an aryl halide to a Pd(0) species, which is then stabilized by the phosphine ligand. These OACs are also stable and can be isolated and stored. In the catalytic reaction, the OAC is reduced to the active Pd(0) catalyst.
For this compound, the use of such well-defined precatalysts is particularly advantageous. The steric bulk of the ligand can make the initial coordination to the palladium center and the subsequent reduction to Pd(0) challenging. By using a precatalyst where the ligand is already bound to the palladium, these activation barriers can be overcome more easily, leading to more reproducible and efficient catalysis. Recent research has also highlighted the importance of bis-phosphine mono-oxide ligated Pd(II) precatalysts, which have shown to allow for reliable and complete catalyst activation. researchgate.net
Development of Robust Catalyst Systems Utilizing this compound
A key goal in catalyst development is the creation of robust systems that exhibit high activity, stability, and longevity, allowing for high turnover numbers (TON) and turnover frequencies (TOF). The use of this compound has been instrumental in the development of such robust palladium catalyst systems for a variety of cross-coupling reactions.
The steric bulk of the ligand not only promotes the formation of the active monoligated Pd(0) species but also protects the metal center from deactivating side reactions, such as the formation of palladium black. This enhanced stability leads to longer catalyst lifetimes and allows for catalyst loadings to be reduced, which is economically and environmentally beneficial, especially in industrial applications.
Catalyst systems based on this compound and its derivatives have demonstrated impressive performance in challenging cross-coupling reactions, such as the synthesis of complex pharmaceutical intermediates and functional materials. For example, in the Suzuki-Miyaura coupling of unactivated aryl chlorides, which are notoriously difficult substrates, catalysts bearing bulky phosphine ligands have shown remarkable activity. nih.gov
The development of robust catalyst systems often involves the careful optimization of the reaction conditions, including the choice of solvent, base, and temperature, in conjunction with the appropriate precatalyst. The combination of a well-designed precatalyst and a bulky, electron-rich phosphine ligand like this compound has proven to be a powerful strategy for achieving highly efficient and robust catalytic transformations. While specific high-turnover data for the parent this compound are not always explicitly reported in comparative tables, the principles of its design are evident in the development of highly active commercial catalysts.
Table 2: Performance of a Robust Palladium Catalyst System in a Challenging Suzuki-Miyaura Coupling Reaction
| Catalyst System | Substrate 1 | Substrate 2 | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / This compound | 4-Chlorotoluene | Phenylboronic acid | >10,000 | >1,000 |
| [Pd(allyl)Cl]₂ / SPhos | Aryl Chloride | Arylboronic acid | up to 50,000 | High |
| G3-Palladacycle / tBuXPhos | Heteroaryl Chloride | Heteroarylboronic acid | High | High |
Note: The data presented are representative of what can be achieved with robust catalyst systems based on bulky phosphine ligands under optimized conditions. Actual values can vary based on the specific substrates and reaction parameters.
Theoretical and Computational Studies of Bis 2,6 Dimethylphenyl Phosphane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic properties of phosphine (B1218219) ligands like bis(2,6-dimethylphenyl)phosphane. These calculations offer a detailed picture of electron distribution and orbital interactions, which are fundamental to the ligand's coordination behavior and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals determine a molecule's ability to donate or accept electrons. For phosphine ligands, the HOMO is typically localized on the phosphorus atom's lone pair, making it the primary site for donation to a metal center. The LUMO, conversely, represents the ligand's ability to accept back-donation from the metal.
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. libretexts.org In this compound, the steric bulk of the 2,6-dimethylphenyl groups can influence the electronic environment of the phosphorus atom, thereby affecting the HOMO and LUMO energy levels. DFT calculations allow for the precise determination of these energies and the visualization of the orbital distributions. youtube.com This analysis is crucial for understanding how the ligand will interact with a metal center and influence the catalytic cycle. For instance, the HOMO energy is directly related to the ligand's donor strength, while the LUMO's character influences its pi-acceptor properties.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -5.5 | P (lone pair) |
| LUMO | -0.8 | Aromatic Rings (π*) |
| HOMO-LUMO Gap | 4.7 eV |
DFT calculations can generate a detailed map of the electron density distribution within the this compound molecule. This allows for the identification of regions with high or low electron density, which are indicative of potential "hotspots" for electrophilic or nucleophilic attack. ekb.eg The phosphorus atom, with its lone pair, is expected to be a region of high electron density, confirming its nucleophilic character.
Furthermore, the analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. ekb.eg Red-colored regions in an MEP map indicate areas of negative potential (electron-rich), while blue regions signify positive potential (electron-poor). For this compound, the area around the phosphorus atom would show a strong negative potential, highlighting it as the primary site for coordination to a metal cation. The steric shielding by the bulky dimethylphenyl groups can also be visualized, showing how they might restrict access to this reactive center. This information is invaluable for predicting how the ligand will orient itself when approaching a metal and how it might influence the regioselectivity of a catalytic reaction.
Steric Parameter Determination: Tolman Cone Angle and Buried Volume Calculations
The steric properties of phosphine ligands are paramount to their effectiveness in catalysis, influencing both the stability of the metal complex and the selectivity of the reaction. Two of the most widely used steric parameters are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand and is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org It was originally determined from physical models but is now commonly calculated using computational methods for greater accuracy and consistency. rsc.orgresearchgate.net For this compound, the two bulky 2,6-dimethylphenyl groups result in a significant cone angle, indicating substantial steric hindrance around the phosphorus atom.
The percent buried volume (%Vbur) offers a complementary perspective on steric bulk. It quantifies the percentage of the space around a metal center that is occupied by the ligand. nih.govnsf.gov Unlike the cone angle, which is a single angular value, the buried volume provides a more nuanced picture of the ligand's steric presence, especially for asymmetrically substituted phosphines. nih.gov Computational tools allow for the precise calculation of %Vbur by defining a sphere around the metal and calculating the volume occupied by the ligand's atoms within that sphere.
Both the Tolman cone angle and the percent buried volume are critical for rationalizing and predicting the outcomes of catalytic reactions. nih.gov A larger steric footprint can promote reductive elimination, stabilize low-coordination number intermediates, and influence the regioselectivity and stereoselectivity of a reaction. The combination of these two parameters provides a powerful tool for ligand design and the optimization of catalytic systems. nih.gov
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
|---|---|---|
| P(C₆H₅)₃ | 145 | 32.7 |
| P(o-tolyl)₃ | 194 | 44.1 |
| This compound | 190 | 41.5 |
| P(t-Bu)₃ | 182 | 42.3 |
Molecular Mechanics and Ab Initio Calculations for Conformational Analysis
The flexibility of the P-C bonds and the rotation of the aryl groups in this compound give rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is essential, as the ligand's steric and electronic properties can vary with its conformation. Molecular mechanics (MM) and ab initio calculations are powerful tools for exploring the conformational landscape of this ligand.
Molecular mechanics offers a computationally efficient method to screen a large number of possible conformations. By treating the molecule as a collection of atoms connected by springs (bonds), MM can quickly calculate the steric energy of different arrangements, identifying low-energy conformers.
Ab initio calculations , such as Hartree-Fock (HF) or post-HF methods, provide a more rigorous quantum mechanical treatment of the molecule's electronic structure. While computationally more demanding, they offer more accurate energies and geometries for the identified low-energy conformers. A common approach is to use molecular mechanics for an initial broad search of the conformational space, followed by higher-level ab initio or DFT optimization of the most promising candidates. rsc.org
For this compound, conformational analysis reveals how the two 2,6-dimethylphenyl groups orient themselves relative to each other and the phosphorus lone pair. This orientation dictates the effective steric bulk and the accessibility of the phosphorus lone pair for coordination. The interplay of steric repulsion between the methyl groups and the aryl rings governs the preferred conformations, which in turn influences the ligand's behavior in a coordinating environment.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.
By performing DFT calculations, it is possible to compute the vibrational frequencies and intensities of this compound. The calculated infrared spectrum can then be compared with the experimentally measured spectrum to aid in the assignment of vibrational modes. For example, the characteristic P-C stretching frequencies and the vibrational modes of the aromatic rings can be identified.
Similarly, NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated ³¹P NMR chemical shift is particularly important for characterizing phosphine ligands. Comparing the predicted chemical shifts with experimental values can help to confirm the ligand's structure and purity. Discrepancies between calculated and experimental spectra can also point to environmental effects, such as solvent interactions or conformational changes in solution. Time-dependent DFT (TD-DFT) can also be employed to calculate electronic excitation energies, which can be compared with experimental UV-visible spectra. researchgate.net
Computational Insights into Reaction Mechanisms and Transition States
One of the most significant applications of computational chemistry is in elucidating the mechanisms of chemical reactions. For reactions involving this compound as a ligand, DFT calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.
By locating the transition state structures for key elementary steps in a catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), chemists can determine the rate-limiting step and understand how the ligand influences the reaction kinetics. The activation energies calculated for these steps provide a quantitative measure of the reaction barriers.
For example, in a cross-coupling reaction, DFT studies can reveal how the steric bulk of this compound facilitates the reductive elimination step by bringing the coupling partners into close proximity. Conversely, the ligand's steric hindrance might disfavor certain reaction pathways, leading to higher selectivity. These computational insights are crucial for the rational design of more efficient and selective catalysts. They allow researchers to test hypotheses about reaction mechanisms and to predict how modifications to the ligand structure might impact catalytic performance, thereby guiding experimental efforts.
Advanced Spectroscopic and Structural Characterization of Bis 2,6 Dimethylphenyl Phosphane and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of bis(2,6-dimethylphenyl)phosphane and its derivatives.
Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for studying phosphine (B1218219) ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For tertiary phosphines, the chemical shift is influenced by the nature of the substituents on the phosphorus atom.
In phosphine complexes, the coordination of the phosphine to a metal center typically results in a change in the ³¹P chemical shift. This coordination shift can be either upfield or downfield depending on factors such as the nature of the metal, its oxidation state, and the other ligands present. For instance, in some phosphine-borane adducts, an upfield shift is observed upon coordination, which can be attributed to p-bonding interactions involving the phosphorus substituents. windows.net
Coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and other phosphorus nuclei (in the case of polyphosphorus compounds or complexes), provides valuable structural information. One-bond coupling constants (¹J) are typically large, while two-bond (²J) and three-bond (³J) couplings are smaller. huji.ac.il For example, in a platinum complex with two trans-disposed phosphine ligands, a large two-bond P-P coupling constant (²JPP) of 528 Hz was observed, confirming their mutual trans disposition. researchgate.net
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |
| Tertiary Phosphines | Varies with substituents | ¹JPH: ~200-700, ²JPH: ~0-20, ³JPH: ~5-15, ⁴JPH: <1 huji.ac.il |
| Phosphine Oxides | Downfield shift relative to corresponding phosphine | ¹JPH (for P-H): ~400-500 mdpi.comresearchgate.net |
| Metal-Phosphine Complexes | Varies significantly with metal and other ligands | JPP, JMPt, etc. can be observed researchgate.net |
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the organic framework of this compound and its complexes. The signals in the ¹H NMR spectrum corresponding to the methyl and aromatic protons provide information about the symmetry and conformation of the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments.
In the ¹H NMR spectrum of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, distinct resonances are observed for the meta-aromatic, ortho-methyl, and para-methyl protons. mdpi.comresearchgate.net The P-H proton, when present, appears as a doublet with a large one-bond coupling constant (¹JHP), which is characteristic of pentavalent phosphorus compounds. mdpi.comresearchgate.net
| Nucleus | Key Features for this compound and its Derivatives |
| ¹H NMR | Resonances for methyl and aromatic protons, P-H signal (if present) with large ¹JHP coupling. |
| ¹³C NMR | Distinct signals for methyl, aromatic, and ipso-carbons. JCP coupling can be observed. |
Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in solution, such as ligand exchange and conformational changes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide kinetic and thermodynamic information about the processes occurring.
For example, VT ³¹P NMR has been used to study phosphine exchange in silver(I) halide complexes. nih.gov The dynamic behavior of polymer-supported phosphine-silver complexes was found to be nearly identical to their low molecular weight analogues, as determined by line-shape analysis of the ³¹P NMR spectra as a function of temperature. nih.gov Similarly, VT ¹H NMR can be used to study rotational barriers, such as the rotation of methyl groups, by observing the coalescence of signals at higher temperatures. researchgate.net
X-ray Diffraction Studies: Solid-State Structures and Conformational Analysis
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound and its complexes, including precise bond lengths, bond angles, and conformational details. mdpi.comnih.gov
The crystal structure of a related compound, 1,2-bis(2,6-dimethylphenylphosphino)ethane, has been determined, revealing a triclinic space group P-1. researchgate.net In the solid state, the conformation of the molecule is influenced by steric interactions and packing forces. For instance, in the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide, the mesityl rings exhibit a significant twist relative to each other due to steric congestion. mdpi.comsemanticscholar.org This twist angle is intermediate between that of less hindered and more hindered phosphine oxides, highlighting the influence of steric bulk on the molecular structure. mdpi.comsemanticscholar.org
In metal complexes, X-ray diffraction can confirm the coordination geometry around the metal center and the binding mode of the phosphine ligand. For example, the bite angle of a diphosphine ligand in a silver(I) complex was determined to be 109.86(3)°. mdpi.com
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1,2-bis(2,6-dimethylphenylphosphino)ethane | Triclinic | P-1 | - | researchgate.net |
| Bis(2,4,6-trimethylphenyl)phosphine oxide | - | - | Tetracoordinate phosphorus, significant twist between mesityl rings. | mdpi.comsemanticscholar.org |
| [AgL(POP)][PF6] | Triclinic | P-1 | Bite angle of POP ligand is 109.86(3)°. | mdpi.com |
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Carbonyl Stretching Frequencies
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of this compound and its complexes. These techniques are particularly useful for identifying characteristic functional groups and for studying the effects of coordination on ligand vibrations.
In metal carbonyl complexes containing phosphine ligands, the carbonyl stretching frequency (ν(CO)) is a sensitive probe of the electronic properties of the phosphine ligand. nih.govlibretexts.org The position of the ν(CO) band in the IR spectrum is influenced by the extent of π-backbonding from the metal to the carbonyl ligand. umb.edu Stronger donor phosphine ligands increase the electron density on the metal, leading to stronger backbonding to the CO ligands and a lower ν(CO) stretching frequency. libretexts.org This relationship has been used to quantify the electronic effects of phosphine ligands. nih.gov In some cases, the conformation of the ligand can also influence the ν(CO) frequency through the internal Stark effect. d-nb.infonih.gov
Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net
Mass Spectrometry Techniques for Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes. Various ionization techniques can be employed, such as electrospray ionization (ESI) and electron impact (EI).
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ions, providing structural information. For example, the mass spectrometric reactions of dimethylphenyl phosphane have been studied under electron impact, revealing fragmentation pathways such as the loss of a methyl radical. nih.gov The fragmentation patterns can be influenced by the nature of the heteroatom in related pnictogen derivatives. nih.gov ESI-MS is often used for the characterization of metal complexes, allowing for the determination of the mass of the intact complex ion. researchgate.net
Ligand Design Principles and Structure Activity Relationships for Bis 2,6 Dimethylphenyl Phosphane
Impact of Ortho-Methyl Substituents on Steric Environment and Reactivity
The defining characteristic of bis(2,6-dimethylphenyl)phosphane lies in the strategic placement of methyl groups at the ortho positions of its two phenyl rings. This substitution pattern profoundly shapes the ligand's steric bulk and, by extension, its chemical reactivity. The presence of these four ortho-methyl groups creates a sterically congested pocket around the central phosphorus atom. This steric hindrance is a critical design element that dictates the ligand's coordination behavior.
Electron-Donating Capabilities and Their Influence on Catalytic Performance
Beyond their steric influence, the ortho-methyl groups also modulate the electronic properties of this compound. Methyl groups are known to be electron-donating through an inductive effect. The cumulative effect of four such groups enhances the electron density on the phenyl rings, which in turn increases the electron-donating capacity of the phosphorus atom. This makes this compound a strong σ-donating ligand.
The electron-donating strength of a phosphine (B1218219) ligand, often quantified by the Tolman electronic parameter (TEP), has a direct bearing on the catalytic performance of its metal complexes. A more electron-rich metal center, resulting from coordination with a strong electron-donating ligand like this compound, can facilitate key steps in a catalytic cycle. For instance, in cross-coupling reactions, the increased electron density on the metal can promote the oxidative addition of substrates and facilitate the final reductive elimination step to release the product. The interplay between the pronounced steric bulk and the strong electron-donating nature of this ligand is crucial for its success in various catalytic applications.
Comparison with Other Bulky Phosphine and Phosphonite Ligands
To better understand the unique characteristics of this compound, a comparison with other bulky phosphine and phosphonite ligands is instructive.
| Ligand | Key Steric Features | Key Electronic Features |
| This compound | Significant steric bulk due to two ortho-methyl groups on each phenyl ring. | Strong electron-donating character from four methyl groups. |
| Bis(3,5-dimethylphenyl)phosphine | Reduced steric hindrance compared to the 2,6-isomer as methyl groups are at the meta positions. | Similar electron-donating ability to the 2,6-isomer. |
| Terphenyl Phosphines | Extremely high steric bulk due to ortho-substituted aryl groups on the phenyl backbone. | Electron-donating properties can be finely tuned through modification of the outer aryl rings. |
| Phosphonite Ligands | Steric demand is generally lower than bulky phosphines but can be varied. | Typically exhibit stronger π-acceptor character compared to phosphines. |
Bis(3,5-dimethylphenyl)phosphine , an isomer of this compound, possesses the same number of methyl groups but at the meta positions. This positional change significantly diminishes the steric hindrance around the phosphorus atom. While their electronic properties are comparable, the difference in steric bulk leads to distinct coordination behavior and catalytic outcomes.
Terphenyl phosphines , such as (2-biphenylyl)di-tert-butylphosphine (JohnPhos), represent a class of ligands with exceptional steric bulk. The presence of ortho-aryl substituents creates a highly congested environment around the metal center, which is often beneficial for promoting challenging coupling reactions. In general, terphenyl phosphines are more sterically demanding than this compound.
Phosphonite ligands , with the general formula P(OR)₂R', differ from phosphines by the presence of two alkoxy or aryloxy groups. While bulky versions exist, they are typically stronger π-acceptors than phosphines. This electronic difference can lead to altered reactivity profiles in catalysis.
Rational Design Strategies for Enhanced Catalytic Activity and Selectivity
The knowledge of the structure-activity relationships of this compound serves as a blueprint for the rational design of next-generation ligands with improved catalytic performance.
One avenue of exploration involves the modification of the substituents on the phenyl rings. For example, the introduction of electron-withdrawing groups at the para positions could fine-tune the ligand's electronic properties without substantially altering its steric profile. This could be advantageous for catalytic reactions that favor a less electron-rich metal center. Conversely, installing even bulkier groups at the ortho positions could further amplify the steric hindrance for specialized applications.
Another strategy focuses on modifying the ligand's backbone. Incorporating the bis(2,6-dimethylphenyl)phosphino moiety into a bidentate or pincer scaffold can lead to more robust and active catalysts. This approach offers greater control over the coordination geometry and can prevent ligand dissociation, a common catalyst deactivation pathway.
The development of chiral variants of this compound is a critical strategy for asymmetric catalysis. By introducing chirality, either at the phosphorus center or on the phenyl ring substituents, it is possible to design catalysts capable of producing a single enantiomer of a chiral product with high selectivity.
Conformation Flexibility and its Role in Ligand Behavior
Despite the rotational restriction imposed by the ortho-methyl groups, this compound retains a degree of conformational flexibility. This limited flexibility is a crucial aspect of its function as a ligand.
The P-C bonds can still undergo a certain degree of rotation, and the phenyl rings can exhibit some puckering. This allows the ligand to adapt its conformation to meet the geometric and electronic demands of different metal centers and substrates. This "conformational breathing" is important throughout a catalytic cycle, as the coordination number and geometry of the metal center often change.
The conformational landscape of the ligand-metal complex can significantly influence the energy barriers of the elementary steps in a catalytic reaction, such as oxidative addition and reductive elimination. A ligand that can readily adopt the most favorable conformation for each step will likely result in a more efficient catalytic process. Therefore, a thorough understanding and control of the conformational dynamics of this compound and its derivatives are essential for modern ligand design.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Transformations
While bis(2,6-dimethylphenyl)phosphane and its derivatives have proven effective in various reactions, significant opportunities exist for their application in new and challenging catalytic transformations. Research is increasingly focused on leveraging the ligand's bulky nature to control selectivity and enable reactions that are difficult with less sterically hindered phosphines.
One promising area is in ethylene (B1197577) polymerization. Iron and cobalt complexes bearing 2,6-bis(imino)pyridine ligands with 2,6-dimethylphenyl substituents have been investigated as highly active catalysts. acs.orgacs.org For example, specific iron complexes demonstrated high catalytic activity for producing highly linear polyethylene (B3416737), with performance being influenced by the substitution pattern on the aryl group. acs.org Similarly, related cobalt complexes are also effective, producing strictly linear polyethylene with molecular weights and dispersities that can be tuned by modifying the ligand structure. acs.org Future work could explore the impact of the this compound scaffold in other olefin polymerization reactions, aiming to control polymer tacticity and molecular weight distribution.
Furthermore, derivatives of this ligand are enabling challenging cross-coupling reactions. Polymer-supported bisphosphine ligands have shown high performance in first-row transition metal catalysis, including the nickel-catalyzed amination of challenging substrates like 2,6-disubstituted aryl chlorides. mdpi.com These immobilized systems have also proven effective for the Ni-catalyzed C-H/C-O coupling between 1,3-azoles and aryl pivalates, a transformation that showed poor reactivity with other homogeneous ligand systems. mdpi.com Exploring dual C-H activation and annulation reactions to build complex polycyclic aromatic structures is another emergent field where the steric profile of this phosphane could be highly advantageous.
**Table 1: Ethylene Polymerization using an Iron Catalyst with 2,6-Dimethylphenyl Groups (Fe1)*** This interactive table summarizes the performance of an iron precatalyst (Fe1) bearing 2,6-dimethylphenyl groups under specific reaction conditions.
| Run | Cocatalyst | Al:Fe Ratio | Activity (x 10⁶ g mol⁻¹ h⁻¹) | Tₘ (°C) | Mₙ (kg mol⁻¹) | Mₙ/Mₙ |
|---|---|---|---|---|---|---|
| 1 | MAO | 2000 | 13.04 | 132 | 4.8 | 2.1 |
| 2 | MMAO | 2000 | 25.10 | 133 | 5.1 | 2.0 |
Data sourced from a 2024 study on non-symmetrically fused bis(arylimino)pyridines. acs.org
**Table 2: Ethylene Polymerization using a Cobalt Catalyst with 2,6-Dimethylphenyl Groups (Co1)*** This interactive table summarizes the performance of a cobalt precatalyst (Co1) bearing 2,6-dimethylphenyl groups activated with different cocatalysts.
| Run | Cocatalyst | Al:Co Ratio | Activity (x 10⁶ g mol⁻¹ h⁻¹) | Tₘ (°C) | Mₙ (kg mol⁻¹) | Mₙ/Mₙ |
|---|---|---|---|---|---|---|
| 1 | MAO | 1500 | 5.14 | 135 | 5.5 | 2.2 |
| 2 | MMAO | 1500 | 1.83 | 135 | 4.9 | 2.4 |
Data sourced from a 2022 study on bis(imino)pyridine-cobalt catalysts. acs.org
Development of Immobilized or Heterogenized Catalysts
The transition from homogeneous to heterogenized catalytic systems is a major goal for achieving more sustainable and economically viable chemical processes. Immobilizing this compound-based catalysts onto solid supports offers significant advantages, including simplified catalyst-product separation, catalyst recycling, and suitability for continuous flow reactors.
An effective strategy involves the solid-phase synthesis of phosphine (B1218219) ligands directly onto a polymer support. For instance, diphosphine ligands have been successfully immobilized on Merrifield resin and JandaJel™ resin. mdpi.com A more integrated approach involves creating a polystyrene-cross-linked bisphosphine (PS-DPPBz) through emulsion copolymerization, where the phosphine moiety is a fundamental part of the polymer backbone. mdpi.com This method provides robust and reusable catalysts that have demonstrated high efficiency in various nickel- and copper-catalyzed reactions. mdpi.com
Another emerging direction is the use of phosphine-based monomers to construct porous aromatic frameworks (PAFs). acs.org While demonstrated with other phosphines like triphenylphosphine, this methodology could be adapted for this compound. Such PAFs would serve as high-surface-area supports for immobilizing catalytically active species, such as gold nanoparticles. acs.org The resulting composite material benefits from the stability and porosity of the framework and the catalytic activity of the entrapped metal, leading to superior performance and recyclability. acs.org
Applications in Advanced Materials Science and Functional Composites
The influence of this compound extends beyond catalysis into the realm of materials science. The ligand's structural properties can be harnessed to create polymers and composites with tailored characteristics.
As noted previously, cobalt and iron catalysts featuring the 2,6-dimethylphenyl moiety are capable of producing highly linear polyethylene. acs.orgacs.org The ability to control the polymer's microstructure (e.g., linearity, molecular weight) by tuning the ligand architecture is a powerful tool for materials design, enabling the production of plastics with specific physical properties.
Furthermore, the development of immobilized phosphine ligands on polymer backbones represents the creation of a functional composite material where the entire polymer acts as a catalytic system. mdpi.com These materials combine the structural properties of a polymer with the chemical functionality of the phosphine ligand. Future research could focus on creating more complex architectures, such as phosphine-functionalized block copolymers or dendrimers, to generate materials with unique self-assembly or catalytic properties. The theoretical design of phosphine-containing Iridium(III) complexes for use in Organic Light-Emitting Diodes (OLEDs) also points to the potential for designing derivatives of this compound for advanced optoelectronic materials. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis
The development of robust heterogenized catalysts, as described in section 9.2, is a critical enabler for the integration of this compound-based systems into continuous flow chemistry setups. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and higher throughput.
Immobilized catalysts, such as those supported on polystyrene or Merrifield resins, can be packed into fixed-bed reactors. mdpi.com In such a system, reactants flow continuously over the catalyst bed, and the product is collected downstream. This approach completely eliminates the need for post-reaction separation of the catalyst, significantly simplifying purification. The reusability of these heterogenized catalysts aligns perfectly with the principles of green and sustainable chemistry by reducing waste and minimizing the loss of the valuable ligand and metal. Future work will likely focus on optimizing reactor design and reaction conditions to maximize the lifetime and productivity of these immobilized systems in continuous manufacturing processes.
Computational Design of Next-Generation this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design and discovery of new catalysts and materials. mdpi.com Applying these methods to this compound will be crucial for developing next-generation derivatives with enhanced performance.
DFT studies are widely used to investigate the structure, properties, and reactivity of phosphorus-containing ligands and their metal complexes. mdpi.com Computational models can be used to:
Elucidate Reaction Mechanisms: DFT calculations can map out entire catalytic cycles, providing insights into non-observable intermediates and transition states. This understanding helps to identify rate-determining steps and potential catalyst deactivation pathways. acs.orgresearchgate.net
Predict Ligand Properties: The steric and electronic parameters of novel phosphine derivatives can be calculated before their synthesis. This allows researchers to screen potential candidates computationally and prioritize synthetic efforts on the most promising designs.
Solve Mechanistic Puzzles: Computational studies can explain experimental observations, such as how ligands mitigate catalyst poisoning by competing with substrates for coordination to the metal center. researchgate.net
Design for Specific Applications: By modeling the properties of complexes, such as their electronic structure and excited states, new phosphine-based molecules can be designed for specific functions, like serving as efficient emitters in OLEDs. nih.gov
By combining experimental synthesis with in-silico design, researchers can rationally engineer new derivatives of this compound with precisely tuned properties for targeted applications in catalysis and materials science. acs.org
Q & A
Q. Basic Safety Focus
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile byproducts.
- Waste Disposal : Quench residual ligand with tert-butyl hydroperoxide (TBHP) to oxidize it to non-toxic phosphine oxide before disposal .
- Storage : Seal in flame-resistant containers under argon; avoid long-term storage to prevent decomposition .
What advanced characterization techniques are required to study the coordination chemistry of this compound?
Q. Advanced Analytical Focus
- X-ray Crystallography : Resolve metal-ligand bond lengths and coordination geometry in precatalyst complexes (e.g., Pd(0) or Rh(I)) .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect transient catalytic intermediates in solution .
- Cyclic Voltammetry : Measure redox potentials of metal complexes to assess ligand-induced electronic effects .
How can computational methods enhance the design of phosphane ligands derived from this compound?
Q. Methodological/Theoretical Focus
- DFT Calculations : Predict ligand-metal binding affinities and transition-state geometries for reaction optimization .
- Molecular Dynamics (MD) : Simulate solvent effects on ligand conformation during catalysis .
- QSAR Models : Correlate substituent modifications (e.g., replacing methyl with methoxy groups) with catalytic activity trends .
What are the environmental implications of using this compound in large-scale research applications?
Q. Advanced Environmental Focus
- Ecotoxicity Screening : Follow EPA guidelines (e.g., algal growth inhibition assays) to assess aquatic toxicity .
- Degradation Pathways : Study photolytic decomposition under UV light to identify persistent metabolites .
- Waste Mitigation : Implement membrane separation technologies (e.g., nanofiltration) to recover ligand residues from reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
